4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-21-18-11-6-15(13-14(18)5-12-19(21)22)20-26(23,24)17-9-7-16(8-10-17)25-4-2/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULWNGBTESMIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide functional group and a tetrahydroquinoline derivative. This compound has garnered interest due to its potential therapeutic applications, particularly in modulating biological pathways relevant to various diseases.
Chemical Structure and Properties
The molecular formula of this compound includes an ethoxy group and a sulfonamide linkage. The presence of the tetrahydroquinoline core suggests possible interactions with biological targets, making it a candidate for pharmacological studies.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These activities suggest potential therapeutic applications in managing metabolic disorders and pain-related conditions. The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-Ethyl-2-Oxo-Tetrahydroquinolin) Sulfonamides | Tetrahydroquinoline core with varying substituents | Cannabinoid receptor modulation |
| 4-Methyl-N-(Naphthalene) Sulfonamide | Similar sulfonamide group with naphthalene | Antimicrobial properties |
| 6-Chloro-N-(Aromatic) Sulfonamides | Chlorinated aromatic ring | Anticancer activity |
The specific mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with various biological pathways through the modulation of receptor activity or enzymatic inhibition. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, suggesting potential antimicrobial properties.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is often responsible for this activity by inhibiting dihydropteroate synthase in bacterial folate synthesis pathways.
- Anticancer Properties : Compounds with tetrahydroquinoline structures have been explored for their anticancer effects. For instance, modifications to the quinoline core may enhance cytotoxicity against specific cancer cell lines.
- Pain Management : Preliminary data suggest that derivatives of this compound may exhibit analgesic properties through modulation of pain pathways involving cannabinoid receptors.
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves several steps that allow for variations to explore structure–activity relationships. Key reactions include:
- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : This step often utilizes sulfonyl chlorides in the presence of bases like pyridine.
- Functionalization : Further modifications can be made to enhance biological activity or alter pharmacokinetic properties.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table compares 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide with structurally related sulfonamide derivatives:
Critical Analysis of Substituent Effects
- Ethoxy vs. Cyclohexyl : Ethoxy provides moderate hydrophobicity, while cyclohexyl enhances target binding but may reduce solubility.
- Methoxy vs. Isobutoxy : Methoxy groups improve solubility but may weaken membrane penetration; isobutoxy offers a compromise between lipophilicity and synthetic feasibility .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Tetrahydroquinolinone | HCl (cat.), reflux, 12 h | 65% | 90% | |
| Sulfonamide Coupling | Pyridine, DMAP, RT, 2 h | 78% | 95% | |
| Purification | Silica gel, EtOAc/hexane (1:3) | 85% | >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
